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Compound of Interest

Compound Name: Chimassorb 2020

Cat. No.: B8282987 Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

polymer additives is paramount. This guide provides a detailed spectroscopic comparison of

two widely used high molecular weight hindered amine light stabilizers (HALS), Chimassorb
2020 and Chimassorb 944, offering experimental data and protocols to facilitate their

differentiation.

Chimassorb 2020 and Chimassorb 944 are both essential additives for preventing the

degradation of polymers exposed to light. While they share the common function of being

HALS, their distinct chemical structures give rise to unique spectroscopic fingerprints. This

guide explores the application of various analytical techniques to distinguish between these two

critical components.

At a Glance: Key Physicochemical Properties
A summary of the fundamental properties of Chimassorb 2020 and Chimassorb 944 is

presented below, highlighting their similarities and key distinctions.
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Property Chimassorb 2020 Chimassorb 944

Chemical Name

1,6-Hexanediamine, N,N'-

bis(2,2,6,6-tetramethyl-4-

piperidinyl)-polymer with 2,4,6-

trichloro-1,3,5-triazine, reaction

products with N-butyl-1-

butanamine and N-butyl-

2,2,6,6-tetramethyl-4-

piperidinamine

Poly[[6-[(1,1,3,3-

tetramethylbutyl)amino]-1,3,5-

triazine-2,4-diyl][(2,2,6,6-

tetramethyl-4-

piperidinyl)imino]-1,6-

hexanediyl[(2,2,6,6-

tetramethyl-4-

piperidinyl)imino]]

CAS Number 192268-64-7 71878-19-8

Molecular Weight ( g/mol ) 2600 - 3400 2000 - 3100

Spectroscopic Differentiation: A Multi-faceted
Approach
The structural nuances between Chimassorb 2020 and Chimassorb 944 can be elucidated

through a combination of spectroscopic techniques. While some methods highlight shared

functional groups, others reveal distinguishing characteristics.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-
GC/MS): The Definitive Identifier
The most conclusive method for differentiating between Chimassorb 2020 and Chimassorb

944 is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).[1][2] This technique

involves the thermal decomposition of the polymer additives in an inert atmosphere, followed

by the separation and identification of the resulting fragments. Due to their distinct chemical

structures, Chimassorb 2020 and Chimassorb 944 produce different pyrolysis gas

chromatograms, allowing for their unambiguous identification.[1][2]

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To differentiate Chimassorb 2020 and Chimassorb 944 based on their unique

pyrolysis fragmentation patterns.
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Instrumentation:

Pyrolyzer coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC/MS).

Capillary Column: A non-polar or medium-polarity column suitable for separating the

pyrolysis products.

Procedure:

Sample Preparation: A small, accurately weighed amount of the Chimassorb sample

(typically in the microgram range) is placed in a pyrolysis tube or on a sample holder.

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in the

pyrolyzer.

Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g.,

Helium) into the GC column. The temperature of the GC oven is programmed to ramp up,

separating the fragments based on their boiling points and interactions with the stationary

phase.

Mass Spectrometry: As the separated fragments elute from the GC column, they enter the

mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the

resulting ions is measured, providing a mass spectrum for each component.

Data Analysis: The resulting chromatogram (a plot of detector response versus retention

time) will show a series of peaks, each corresponding to a different pyrolysis product. The

mass spectrum of each peak is then used to identify the fragment. The overall fragmentation

pattern serves as a fingerprint for each Chimassorb product.

Expected Results: Chimassorb 2020 and Chimassorb 944 will yield distinct chromatograms

with different sets of pyrolysis products, enabling their clear differentiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Key Functional Groups
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. While both Chimassorb 2020 and Chimassorb 944 share common structural motifs,
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such as the hindered amine and triazine rings, their FT-IR spectra can exhibit subtle

differences.

For Chimassorb 944, characteristic absorption bands can be observed in the region of 1527-

1567 cm⁻¹, which are attributed to the triazine ring.[3]

Sample Preparation FT-IR Analysis Data Processing & Interpretation

Chimassorb Sample ATR Crystal Placement Infrared Beam
Interaction

Detector
Transmitted/Reflected Light

FT-IR Spectrum Peak Analysis
(e.g., 1527-1567 cm⁻¹ for C-944)

Click to download full resolution via product page

FT-IR Analysis Workflow

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of Chimassorb 2020 and Chimassorb 944 for

comparison of their functional groups.

Instrumentation:

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid Chimassorb sample directly onto the

ATR crystal. Ensure good contact between the sample and the crystal by applying pressure

with the built-in clamp.

Sample Spectrum: Acquire the FT-IR spectrum of the sample. The typical spectral range is

4000-400 cm⁻¹.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://fenix.tecnico.ulisboa.pt/downloadFile/563345090421230/FINAL_Tese_Artigo_Nelya.pdf
https://www.benchchem.com/product/b8282987?utm_src=pdf-body-img
https://www.benchchem.com/product/b8282987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8282987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Process the resulting spectrum by subtracting the background and performing

any necessary baseline corrections. Identify and compare the characteristic absorption

bands of the two samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, offering insights into the molecular structure. While complete spectral assignment of

these complex oligomers is challenging, comparison of the ¹H and ¹³C NMR spectra of

Chimassorb 2020 and Chimassorb 944 can reveal differences in their chemical shifts and

signal multiplicities, aiding in their differentiation.

Sample Preparation NMR Analysis Data Processing & Interpretation

Dissolve Sample in
Deuterated Solvent (e.g., CDCl₃) Filter into NMR Tube Place Tube in

NMR Spectrometer Acquire ¹H and ¹³C Spectra Process Raw Data
(Fourier Transform, Phasing, Baseline Correction)

Compare Chemical Shifts
and Signal Patterns

Click to download full resolution via product page

NMR Spectroscopy Workflow

Experimental Protocol: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire and compare the ¹H and ¹³C NMR spectra of Chimassorb 2020 and

Chimassorb 944.

Instrumentation:

High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer.

Procedure:

Sample Preparation: Dissolve an appropriate amount of the Chimassorb sample in a suitable

deuterated solvent (e.g., chloroform-d, CDCl₃). Filter the solution into a clean NMR tube to

remove any particulate matter.
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Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR

spectra according to standard instrument procedures.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.

Spectral Analysis: Compare the chemical shifts, integration values (for ¹H NMR), and

multiplicities of the signals in the spectra of the two compounds to identify structural

differences.

UV-Visible (UV-Vis) Spectroscopy: A Tool for
Quantification
UV-Vis spectroscopy can be employed for the quantitative analysis of both Chimassorb 2020
and Chimassorb 944. Both molecules contain a 1,3,5-triazine ring, which exhibits UV

absorption.[4] This common chromophore allows for the determination of their concentration in

solution, although it does not provide a primary means of differentiation between the two.

Conclusion
The definitive differentiation between Chimassorb 2020 and Chimassorb 944 is best achieved

through Pyrolysis-Gas Chromatography/Mass Spectrometry, which provides a unique

fragmentation pattern for each compound. FT-IR and NMR spectroscopy serve as valuable

complementary techniques, offering insights into their functional groups and molecular

structures, respectively. UV-Vis spectroscopy is primarily useful for quantitative analysis rather

than qualitative differentiation. By employing this multi-technique approach, researchers can

confidently identify and characterize these critical polymer additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15679160/
https://pubmed.ncbi.nlm.nih.gov/15679160/
https://pubmed.ncbi.nlm.nih.gov/15679160/
https://pubmed.ncbi.nlm.nih.gov/15679160/
https://www.researchgate.net/publication/8053256_Identification_and_quantification_of_polymeric_hindered-amine_light_stabilizers_in_polymers_using_pyrolysis-gas_chromatography-mass_spectrometry_and_liquid_chromatography-ultraviolet_absorbance_detect
https://fenix.tecnico.ulisboa.pt/downloadFile/563345090421230/FINAL_Tese_Artigo_Nelya.pdf
https://opus4.kobv.de/opus4-bam/files/59973/sustainability-16-03559-with-cover.pdf
https://www.benchchem.com/product/b8282987#spectroscopic-differentiation-between-chimassorb-2020-and-chimassorb-944
https://www.benchchem.com/product/b8282987#spectroscopic-differentiation-between-chimassorb-2020-and-chimassorb-944
https://www.benchchem.com/product/b8282987#spectroscopic-differentiation-between-chimassorb-2020-and-chimassorb-944
https://www.benchchem.com/product/b8282987#spectroscopic-differentiation-between-chimassorb-2020-and-chimassorb-944
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8282987?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8282987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

